molecular formula C5H2Cl2INO B13448331 4,6-Dichloro-2-iodopyridin-3-ol

4,6-Dichloro-2-iodopyridin-3-ol

Cat. No.: B13448331
M. Wt: 289.88 g/mol
InChI Key: PBKSGTIWIMATSO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-iodopyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C5H2Cl2INO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-iodopyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 4,6-dichloropyridin-3-ol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions is critical to minimize by-products and achieve high efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-iodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dichloro-2-iodopyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-iodopyridin-3-ol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-iodopyridin-3-ol
  • 3-Iodopyridin-4-ol
  • 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol

Uniqueness

4,6-Dichloro-2-iodopyridin-3-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies .

Properties

Molecular Formula

C5H2Cl2INO

Molecular Weight

289.88 g/mol

IUPAC Name

4,6-dichloro-2-iodopyridin-3-ol

InChI

InChI=1S/C5H2Cl2INO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H

InChI Key

PBKSGTIWIMATSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Cl)I)O)Cl

Origin of Product

United States

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